molecular formula C23H31N3O6S2 B2995497 2-{4-[bis(2-methoxyethyl)sulfamoyl]benzamido}-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide CAS No. 441291-08-3

2-{4-[bis(2-methoxyethyl)sulfamoyl]benzamido}-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide

Cat. No.: B2995497
CAS No.: 441291-08-3
M. Wt: 509.64
InChI Key: YNDCIGVPNHQHLU-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-{4-[bis(2-methoxyethyl)sulfamoyl]benzamido}-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide involves several steps, typically starting with the preparation of the cyclohepta[b]thiophene core. This can be achieved through various organic synthesis techniques, including cyclization reactions.

Chemical Reactions Analysis

This compound can undergo a variety of chemical reactions, including:

    Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine under suitable conditions.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles like bromine for substitution reactions.

Scientific Research Applications

2-{4-[bis(2-methoxyethyl)sulfamoyl]benzamido}-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the sulfamoyl and carboxamide groups allows it to form hydrogen bonds and other interactions with these targets, potentially modulating their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar compounds include other cyclohepta[b]thiophene derivatives with different substituents. For example:

Properties

IUPAC Name

2-[[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O6S2/c1-31-14-12-26(13-15-32-2)34(29,30)17-10-8-16(9-11-17)22(28)25-23-20(21(24)27)18-6-4-3-5-7-19(18)33-23/h8-11H,3-7,12-15H2,1-2H3,(H2,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNDCIGVPNHQHLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCCC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{4-[bis(2-methoxyethyl)sulfamoyl]benzamido}-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide
Reactant of Route 2
Reactant of Route 2
2-{4-[bis(2-methoxyethyl)sulfamoyl]benzamido}-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide
Reactant of Route 3
2-{4-[bis(2-methoxyethyl)sulfamoyl]benzamido}-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide
Reactant of Route 4
Reactant of Route 4
2-{4-[bis(2-methoxyethyl)sulfamoyl]benzamido}-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide
Reactant of Route 5
2-{4-[bis(2-methoxyethyl)sulfamoyl]benzamido}-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide
Reactant of Route 6
Reactant of Route 6
2-{4-[bis(2-methoxyethyl)sulfamoyl]benzamido}-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide

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